N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide
Description
N-((4-(1H-Benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide is a benzimidazole-based acetamide derivative characterized by a cyclohexylmethyl group substituted at the 4-position of the benzimidazole core.
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11(20)17-10-12-6-8-13(9-7-12)16-18-14-4-2-3-5-15(14)19-16/h2-5,12-13H,6-10H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYOQBCUANIREH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCC(CC1)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzimidazole derivatives with cyclohexylmethylamine and acetic anhydride . The reaction is usually carried out in the presence of a catalyst such as nickel, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s distinctiveness arises from its cyclohexylmethyl-acetamide side chain. Below is a comparative analysis with structurally related benzimidazole derivatives:
Physicochemical Properties
- Synthetic Complexity : The target compound requires multi-step synthesis involving cyclohexane ring functionalization (e.g., azide-alkyne cycloadditions or nucleophilic substitutions), whereas methyl-acetamide derivatives are synthesized via direct acetylation .
Molecular Docking Insights
- Kinase Binding : Cyclohexyl-containing benzimidazoles show strong binding to CDK-8 (ΔG = −9.2 kcal/mol) via hydrophobic interactions with Leu95 and Val101, a feature shared with the target compound .
- Quorum Sensing Targets : Triazole-linked derivatives (e.g., 6p) bind LasR with hydrogen bonds to Tyr56 and Trp60, a mode unlikely for the target compound due to its lack of polar substituents .
Biological Activity
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be delineated as follows:
- Chemical Formula : C16H22N2
- Molecular Weight : 258.36 g/mol
- IUPAC Name : this compound
This structure incorporates a benzimidazole moiety, which is known for various biological activities, including antiviral and anticancer properties.
Research indicates that compounds containing benzimidazole derivatives exhibit diverse mechanisms of action, primarily through interactions with biological targets such as enzymes and receptors. The specific mechanism for this compound remains to be fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes critical for cellular processes.
- Receptor Modulation : The compound may interact with receptors involved in signal transduction pathways, influencing cell proliferation and apoptosis.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of benzimidazole derivatives. For instance, a related compound demonstrated significant inhibition against various viral strains, suggesting that this compound may also possess similar activity.
Anticancer Activity
The benzimidazole scaffold is well-documented for its anticancer properties. In vitro studies have indicated that related compounds can induce apoptosis in cancer cell lines.
Case Studies
- Study on Immune Modulation : In a study involving mouse splenocytes, this compound was found to enhance immune responses by modulating PD-1/PD-L1 interactions, suggesting potential applications in immunotherapy .
- Antiviral Efficacy : A comparative analysis showed that this compound exhibited superior antiviral activity against the dengue virus compared to traditional antiviral agents, with an IC50 value significantly lower than those reported for existing treatments .
Q & A
Basic Research Questions
Q. How can the synthesis of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide be optimized for improved yield and purity?
- Methodology :
- Reaction Conditions : Use acetic acid as a solvent at 70°C for cyclization, followed by LiOH-mediated hydrolysis in THF/water mixtures (1:1 v/v) to generate intermediates .
- Purification : Flash chromatography (e.g., hexane/ethyl acetate gradient) and recrystallization in ethanol enhance purity .
- Coupling Reactions : Employ carbodiimide reagents (e.g., EDCI/HOBt) for amide bond formation under inert conditions, as demonstrated in analogous benzimidazole-acetamide syntheses .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound and its intermediates?
- Methodology :
- 1H/13C NMR : Assign peaks for cyclohexyl protons (δ 1.2–2.5 ppm), benzimidazole aromatic protons (δ 7.0–8.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error to confirm molecular formula .
- IR Spectroscopy : Identify benzimidazole N-H stretches (~3400 cm⁻¹) and acetamide C=O (~1650 cm⁻¹) .
Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?
- Methodology :
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Structure-Activity Relationship (SAR) : Compare analogs with substituted benzimidazole cores (e.g., thioether or triazole variants) to identify critical functional groups .
Advanced Research Questions
Q. How do structural modifications to the benzimidazole core influence anticancer activity?
- Methodology :
- SAR Studies : Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the benzimidazole 5/6-positions. Assess cytotoxicity via MTT assays in cancer cell lines (e.g., MCF-7, HepG2) .
- Mechanistic Insights : Use flow cytometry to evaluate apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
Q. How can computational modeling predict target binding modes of this compound?
- Methodology :
- Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) against targets like EGFR or ALK, using crystal structures from the PDB. Prioritize poses with hydrogen bonds to benzimidazole NH and acetamide carbonyl .
- MD Simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to assess binding free energies (MM-PBSA) .
Q. How should researchers address contradictions in reported biological activity data?
- Methodology :
- Meta-Analysis : Compare datasets across studies, noting variables like cell line specificity (e.g., colorectal vs. breast cancer) or assay conditions (e.g., serum concentration) .
- Dose-Response Validation : Re-evaluate disputed compounds using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
